molecular formula C18H14FN3O2 B5535089 N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5535089
M. Wt: 323.3 g/mol
InChI Key: AZEOXGKWJAQCAF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound that likely exhibits significant biological or physicochemical properties due to the presence of a fluorophenyl group, a pyridazinyl moiety, and a benzamide linkage. The fluorine atom can significantly affect the molecule's reactivity and binding characteristics, making it a subject of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic compounds and employing various functional group transformations. Techniques such as nucleophilic substitution reactions, amidation processes, and coupling reactions are commonly used. For instance, fluorinated benzamide neuroleptics have been synthesized through nucleophilic substitution reactions of corresponding tosylate precursors with [18F]fluoride, showcasing the methodology for introducing fluorine into complex molecules (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, providing detailed insight into the arrangement of atoms and the overall geometry of the molecule. The presence of fluorine can influence the molecular conformation through its electronegative nature, affecting intra- and intermolecular interactions. For example, structural systematics of fluoro-N-(pyridyl)benzamides reveal how substitution patterns influence molecular conformation and packing in the solid state (Mocilac et al., 2012).

Chemical Reactions and Properties

Benzamide compounds can participate in various chemical reactions, such as hydrolysis, amidation, and electrophilic substitution, depending on the substituents present on the aromatic rings. The fluorine atom adds to the complexity by affecting the molecule's reactivity and the stability of intermediates formed during reactions.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, the presence of halogen atoms, and the nature of substituents. The study of polymorphism in benzamides, for instance, reveals how minor changes in the molecular framework can significantly impact the physical properties of the compound (Chopra & Row, 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOXGKWJAQCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

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